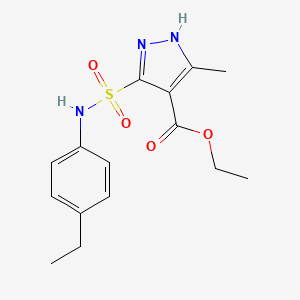

![molecular formula C23H23N3O4 B2890040 N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-76-6](/img/no-structure.png)

N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

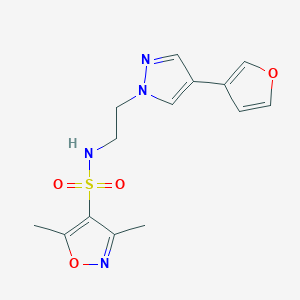

“N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide” is a chemical compound with the molecular formula C26H20ClN3O4 . It has an average mass of 473.908 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzofuro[3,2-d]pyrimidin-1-yl group, a tert-butyl group, and an acetamide group .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Unfortunately, other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are not available .科学的研究の応用

Structure-Activity Relationship in Histamine H4 Receptor Ligands

A study focused on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, which could provide insights into the potential applications of N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide in the development of new therapeutic agents targeting histamine receptors, suggesting applications in anti-inflammatory and pain management contexts (Altenbach et al., 2008).

Antibacterial Activity of Hindered Phenols

Another research avenue is the synthesis of benzotriazole, cyclic amides, and pyrimidine derivatives, which includes structures similar to this compound. These compounds, particularly those containing hindered phenol fragments, were examined for their redox properties and antibacterial activity, indicating potential applications in designing new antimicrobial agents (Koshelev et al., 2020).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Further, the development of compounds as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor applications presents another potential research application. The synthesis and structural analysis of related pyrimidine derivatives underline the possibility of exploring this compound in cancer research, focusing on its interaction with key enzymes involved in nucleotide synthesis (Gangjee et al., 2000).

Radioligand for Vasopressin V1B Receptor

Additionally, the characterization of a novel pyridopyrimidin-4-one derivative as a radioligand candidate for the vasopressin 1B receptor highlights a potential application in developing diagnostic tools or therapeutic agents targeting the vasopressin system, which could be relevant for this compound in neurology and psychiatry (Koga et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves the condensation of 4-methylphenylacetic acid with 2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine-1-carboxylic acid, followed by the addition of N-tert-butylacetamide to the resulting intermediate.", "Starting Materials": [ "4-methylphenylacetic acid", "2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine-1-carboxylic acid", "N-tert-butylacetamide", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Activation of 4-methylphenylacetic acid with DCC and DIPEA in DMF to form the corresponding acid chloride intermediate.", "Step 2: Addition of 2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine-1-carboxylic acid to the reaction mixture, resulting in the formation of an amide intermediate.", "Step 3: Addition of N-tert-butylacetamide to the reaction mixture, followed by stirring at room temperature for several hours to allow for completion of the reaction.", "Step 4: Workup of the reaction mixture with methanol and ethyl acetate to isolate the crude product.", "Step 5: Purification of the crude product by recrystallization from ethyl acetate and water to obtain the final product, N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide." ] } | |

CAS番号 |

877657-76-6 |

分子式 |

C23H23N3O4 |

分子量 |

405.454 |

IUPAC名 |

N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H23N3O4/c1-14-9-11-15(12-10-14)26-21(28)20-19(16-7-5-6-8-17(16)30-20)25(22(26)29)13-18(27)24-23(2,3)4/h5-12H,13H2,1-4H3,(H,24,27) |

InChIキー |

UYHVRYIQPATSLD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC(C)(C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)

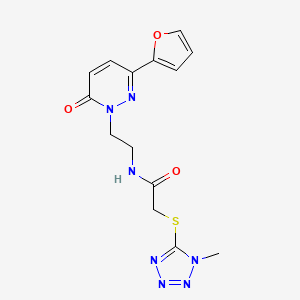

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2889965.png)

![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2889969.png)

![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2889973.png)